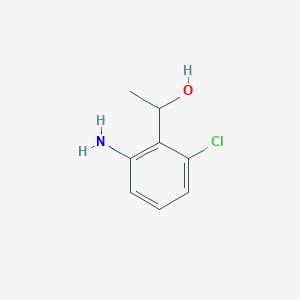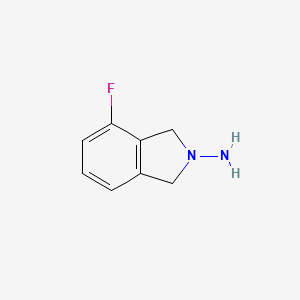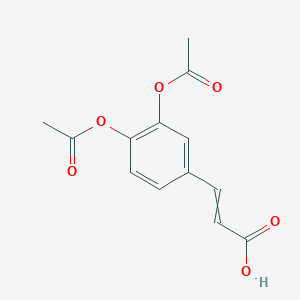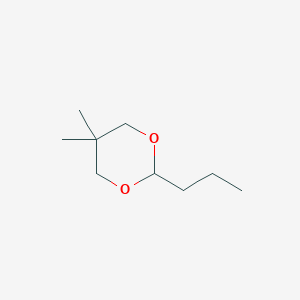
methyl 2-(4-amino-3-chlorophenyl)propanoate
Vue d'ensemble
Description
methyl 2-(4-amino-3-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloro group and an amino group attached to a phenyl ring, which is further connected to a propionate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3-chlorophenyl)propanoate typically involves the esterification of 3-chloro-4-aminophenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(4-amino-3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
methyl 2-(4-amino-3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-amino-3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-(3-chloro-4-nitrophenyl)propionate: Similar structure but with a nitro group instead of an amino group.
Methyl alpha-(3-bromo-4-aminophenyl)propionate: Similar structure but with a bromo group instead of a chloro group.
Methyl alpha-(3-chloro-4-hydroxyphenyl)propionate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
methyl 2-(4-amino-3-chlorophenyl)propanoate is unique due to the presence of both chloro and amino groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
methyl 2-(4-amino-3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(10(13)14-2)7-3-4-9(12)8(11)5-7/h3-6H,12H2,1-2H3 |
Clé InChI |
FIXQKXUNWRZJSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B8760391.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol](/img/structure/B8760403.png)



![Tert-butyl 6-(5-(methoxycarbonyl)pyridin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8760442.png)






